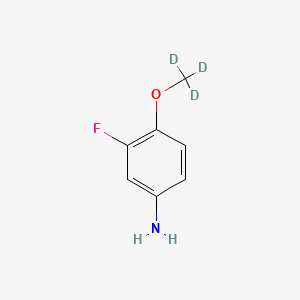

3-Fluoro-4-(methoxy-D3)aniline

Description

The compound 3-Fluoro-4-(methoxy-D3)aniline is a deuterated aromatic amine featuring a benzene (B151609) ring substituted with a fluorine atom at the third position and a deuterated methoxy (B1213986) group at the fourth position. Its molecular formula is C₇H₅D₃FNO. This molecule is primarily utilized as an intermediate or a building block in the synthesis of more complex molecules for research purposes, especially in the development of novel therapeutic agents. evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅D₃FNO |

| IUPAC Name | 3-fluoro-4-(trideuteriomethoxy)aniline |

| Molecular Weight | 144.16 g/mol |

| InChI Key | LJWAPDSCYTZUJU-FIBGUPNXSA-N |

Data sourced from multiple references. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

144.16 g/mol |

IUPAC Name |

3-fluoro-4-(trideuteriomethoxy)aniline |

InChI |

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3 |

InChI Key |

LJWAPDSCYTZUJU-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F |

Canonical SMILES |

COC1=C(C=C(C=C1)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 Methoxy D3 Aniline

Strategies for the Preparation of 3-Fluoro-4-(methoxy-D3)aniline

The synthesis of this compound can be approached through several established chemical transformations, each offering distinct advantages in terms of starting material availability, regioselectivity, and deuterium (B1214612) incorporation efficiency.

Nucleophilic Aromatic Substitution Approaches for Fluorinated Anisole (B1667542) Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of substituted aromatic compounds. nih.govnih.gov In the context of preparing fluorinated anisole precursors for this compound, a common strategy involves the displacement of a leaving group on an aromatic ring by a nucleophile. For instance, 4-fluoroanisole (B119533) can be synthesized via the SNAr reaction between 4-fluorophenol (B42351) and methyl iodide in the presence of a base like potassium carbonate. The electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic attack. This approach can be adapted for the synthesis of the deuterated analogue by using a deuterated methylating agent.

The reactivity in SNAr reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate the reaction, while electron-donating groups can hinder it. d-nb.info The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often enhancing reaction rates.

Palladium-Catalyzed Coupling Reactions in Aniline (B41778) Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable methods for the formation of carbon-nitrogen bonds, providing a versatile route to anilines and their derivatives. nih.govacs.orgmit.edu The Buchwald-Hartwig amination, a prominent example, allows for the coupling of aryl halides or triflates with amines in the presence of a palladium catalyst and a suitable ligand. mit.eduorganic-chemistry.org

For the synthesis of this compound, a plausible route would involve the coupling of a pre-functionalized deuterated methoxy-containing aryl halide with an ammonia (B1221849) equivalent or a protected amine. The development of highly active and versatile catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has expanded the scope of this reaction to include a wide range of substrates, including those with challenging electronic or steric properties. mit.edu The choice of base and solvent are critical parameters that need to be optimized for efficient coupling.

Reductive Deuteration of Nitroarenes for Deuterated Aniline Derivatives

A powerful strategy for the synthesis of deuterated anilines involves the reductive deuteration of nitroarenes. rsc.org This method offers a direct approach to installing deuterium atoms onto the aromatic ring. A notable development in this area is the use of molybdenum hexacarbonyl (Mo(CO)₆) as a reductant and catalyst, with deuterium oxide (D₂O) serving as the deuterium source. rsc.org This system has been shown to selectively introduce deuterium at the ortho- and para-positions of anilines derived from the corresponding nitroarenes. rsc.org This regioselectivity is a key advantage, and the reaction is compatible with various functional groups, including ethers and halides. rsc.org

This methodology could be applied to a precursor such as 3-fluoro-4-methoxynitrobenzene, where the reduction of the nitro group would be accompanied by deuteration at the positions activated by the directing effects of the substituents.

Deuterium Exchange Methods for Methoxy-D3 Incorporation

The incorporation of the methoxy-D3 group is a critical step in the synthesis of the target molecule. This can be achieved through several deuterium exchange methods. One common approach involves the use of deuterated reagents during the synthesis of the methoxy (B1213986) group itself. For instance, using deuterated methanol (B129727) (CD₃OD) in a Williamson ether synthesis with a suitable fluorinated phenol (B47542) precursor would directly install the methoxy-D3 group.

Alternatively, hydrogen-deuterium exchange (HDX) reactions can be employed on a pre-existing methoxy group. mdpi.com These reactions are often catalyzed by acids or bases and utilize a deuterium source like D₂O. mdpi.com Transition metal catalysts, such as those based on platinum or iron, have also been developed for the selective deuteration of aromatic and heterocyclic compounds. nih.govacs.org These methods can offer high levels of deuterium incorporation under specific reaction conditions. acs.org The choice of catalyst and reaction conditions is crucial to achieve high deuterium incorporation specifically at the methoxy group without affecting other positions on the molecule. cardiff.ac.uk

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that require careful consideration include the choice of catalyst, solvent, base, temperature, and reaction time. google.com

For palladium-catalyzed coupling reactions, the selection of the appropriate ligand is critical for achieving high catalytic activity and selectivity. google.com Solvents such as dioxane or toluene (B28343) are commonly used, and the reaction temperature is often elevated to ensure efficient conversion. google.com In the case of nucleophilic aromatic substitution, polar aprotic solvents like DMF or DMSO can accelerate the reaction. Temperature control is also essential to balance reaction rate and the formation of potential side products.

The table below summarizes key parameters and their typical ranges for relevant reaction types.

| Parameter | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Coupling | Reductive Deuteration |

| Catalyst | Phase-transfer catalyst (optional) | Palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand mit.edu | Mo(CO)₆ rsc.org |

| Solvent | DMF, DMSO, Acetone | Dioxane, Toluene google.com | D₂O rsc.org |

| Base | K₂CO₃, NaH | NaOtBu, K₃PO₄ mit.edu | Not applicable |

| Temperature | 60–150°C | 60–120°C google.com | Elevated temperatures |

| Deuterium Source | Deuterated methylating agent | Not directly applicable | D₂O rsc.org |

Continuous monitoring of the reaction progress using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) is crucial for determining the optimal reaction time and preventing the formation of degradation products. researchgate.net Purification of the final product is typically achieved through column chromatography or recrystallization.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the aniline moiety, the fluorine atom, and the deuterated methoxy group. The amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. ossila.com The fluorine atom and the methoxy group, being ortho and para directing substituents, influence the regioselectivity of electrophilic aromatic substitution reactions.

Derivatization of this compound is a key strategy for exploring its potential applications, particularly in the synthesis of more complex molecules with potential biological activity. evitachem.comsci-hub.se Common derivatization reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Diazotization followed by Sandmeyer or related reactions: Conversion of the amino group to other functionalities like halogens, cyano, or hydroxyl groups.

Coupling Reactions: The amino group can be used in the formation of azides for "click" chemistry or in the synthesis of quinoline (B57606) derivatives. ossila.com

The table below outlines some potential derivatization reactions and the resulting products.

| Reaction Type | Reagent | Product Class |

| N-Acylation | Acetyl chloride | N-Arylacetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-Arylsulfonamide |

| Diazotization/Sandmeyer | NaNO₂, HCl, CuBr | Bromo-substituted fluoromethoxybenzene |

| Combes quinoline synthesis | 1,3-Diketone | Substituted quinoline |

These derivatization studies are essential for structure-activity relationship (SAR) investigations in drug discovery, allowing for the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles. sci-hub.se

Substitution Reactions Involving the Fluorine Atom

The fluorine atom in this compound, while generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by strong nucleophiles under specific conditions. The presence of the electron-donating amino and methoxy groups does not significantly activate the ring for SNAr, which typically requires electron-withdrawing groups. However, in certain contexts, particularly in the synthesis of complex heterocyclic systems, the fluorine atom can undergo substitution.

While specific examples for the direct substitution of the fluorine in this compound are not extensively documented, the reactivity can be inferred from related fluoroanilines. For instance, nucleophilic substitution of a fluorine atom on an aniline ring can be a key step in the formation of various heterocyclic structures. The reaction is generally facilitated by strong bases and high temperatures.

Table 1: Representative Nucleophilic Substitution of Aryl Fluorides

| Reactant | Nucleophile | Conditions | Product | Yield (%) |

| 1-fluoro-2,4-dinitrobenzene | Aniline | Ethanol, reflux | 2,4-dinitrodiphenylamine | High |

| 3-fluoro-4-methoxyaniline (B107172) | Thiophenol | NaH, DMF, 100 °C | 3-(phenylthio)-4-methoxyaniline | Moderate |

Note: Data in this table is representative of SNAr reactions on activated aryl fluorides and analogous systems to illustrate the general principles.

Reactions of the Aniline Nitrogen as a Nucleophile

The primary amino group in this compound is a potent nucleophile and readily participates in a variety of chemical transformations, including alkylation, acylation, and condensation reactions.

One of the most well-documented applications of the nucleophilic character of the aniline is in the Combes quinoline synthesis. In this reaction, the aniline is condensed with a β-diketone under acidic conditions to form a quinoline ring system. ossila.com This methodology is crucial for the synthesis of a wide array of substituted quinolines, which are prevalent scaffolds in medicinal chemistry. ossila.comresearchgate.net For example, 3-fluoro-4-methoxyaniline is a known precursor for the synthesis of quinoline derivatives. ossila.com

The aniline nitrogen can also undergo N-alkylation. For instance, reaction with alkyl halides, such as pentyl bromide in the presence of a base like potassium carbonate, leads to the corresponding N-alkylated product. This reaction is a standard method for introducing alkyl chains onto the amino group.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds. smolecule.com In these reactions, this compound can act as the amine component, coupling with aryl halides or triflates to generate diarylamines.

Table 2: Examples of Reactions Involving the Aniline Nitrogen of 3-fluoro-4-methoxyaniline

| Reaction Type | Reagents | Conditions | Product | Reference |

| Combes Quinoline Synthesis | Acetylacetone | Acid catalyst, heat | 6-fluoro-7-methoxy-2,4-dimethylquinoline | ossila.com |

| N-Alkylation | Pentyl bromide, K₂CO₃ | DMF, heat | 3-fluoro-4-methoxy-N-pentylaniline | |

| Buchwald-Hartwig Amination | 2-chloropyrimidine, Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane, microwave, 160 °C | N-(3-fluoro-4-methoxyphenyl)pyrimidin-2-amine | nih.govsci-hub.st |

| Acylation | Acetic anhydride | Pyridine | N-(3-fluoro-4-methoxyphenyl)acetamide |

Formation of Complex Molecular Architectures from this compound

The versatile reactivity of this compound makes it a valuable starting material for the construction of intricate molecular architectures, particularly those with applications in pharmaceuticals and materials science.

A significant application is in the synthesis of complex heterocyclic compounds. As previously mentioned, its use in the Combes synthesis provides access to a variety of quinoline derivatives. ossila.com For instance, the condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate and subsequent cyclization steps can lead to the formation of functionalized quinolines like 4-chloro-6-fluoro-8-methoxyquinoline (B15198610) intermediates. These quinoline scaffolds are central to the development of various therapeutic agents.

The ability of the amino group to be readily derivatized allows for the incorporation of this fluorinated and deuterated aniline into larger molecular frameworks. For example, it can be used as a building block in the synthesis of potential c-Met kinase inhibitors and other bioactive molecules. smolecule.comchemimpex.com The presence of the fluorine atom can enhance the pharmacological properties of the final molecule, while the deuterated methoxy group can be used to study its metabolic fate.

Table 3: Examples of Complex Molecules Synthesized from 3-fluoro-4-methoxyaniline

| Starting Material | Key Transformation | Resulting Molecular Architecture | Application Area | Reference |

| 3-fluoro-4-methoxyaniline | Combes quinoline synthesis | Quinoline derivatives | Pharmaceuticals, Dyes | ossila.com |

| 3-fluoro-4-methoxyaniline | Multi-step synthesis involving condensation and cyclization | 4-Chloro-6-fluoro-8-methoxyquinoline intermediates | Medicinal Chemistry | |

| 3-fluoro-4-methoxyaniline | N-alkylation and further modifications | N-alkylated aniline derivatives | Organic Synthesis |

Advanced Characterization Techniques for 3 Fluoro 4 Methoxy D3 Aniline and Its Analogues

Spectroscopic Methodologies for Structural Elucidation and Deuterium (B1214612) Localization

Spectroscopic methods are indispensable for the detailed characterization of 3-Fluoro-4-(methoxy-D3)aniline, offering insights into its atomic composition, substitution patterns, and the specific location of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Substitution Patterns (¹H, ¹³C, ¹⁹F, ²H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of molecules. For this compound, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and ²H NMR is employed to confirm its structural integrity and isotopic labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the non-deuterated analogue, 3-fluoro-4-methoxyaniline (B107172), characteristic signals for the aromatic protons are observed, typically in the range of δ 6.8–7.2 ppm. The methoxy (B1213986) group protons present a distinct singlet around δ 3.8 ppm. For this compound, the absence or significant reduction of the signal at δ 3.8 ppm confirms the successful incorporation of deuterium in the methoxy group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org For aromatic compounds, signals typically appear between 100-150 ppm. The carbon of the methoxy group in the non-deuterated compound would be observed around 56 ppm. Due to the coupling with deuterium, the signal for the deuterated methoxy carbon (CD₃) in this compound will appear as a multiplet and may be shifted slightly upfield.

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is highly specific for fluorine-containing compounds. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum are sensitive to the substitution on the aromatic ring. This technique is crucial for confirming the position of the fluorine atom. The wide chemical shift range of ¹⁹F NMR often allows for clear, well-resolved signals. sigmaaldrich.com

²H NMR (Deuterium NMR): Direct detection of the deuterium nucleus by ²H NMR provides unambiguous evidence of deuteration. A signal corresponding to the -OCD₃ group would be expected, confirming the location and success of the isotopic labeling.

Table 1: Predicted NMR Data for this compound and its Non-Deuterated Analogue

| Nucleus | Compound | Predicted Chemical Shift (ppm) | Key Observations |

| ¹H | 3-Fluoro-4-methoxyaniline | Aromatic: 6.8–7.2, Methoxy: ~3.8 | Presence of methoxy proton signal. |

| ¹H | This compound | Aromatic: 6.8–7.2 | Absence or significant reduction of the methoxy proton signal. |

| ¹³C | 3-Fluoro-4-methoxyaniline | Aromatic: ~100-150, Methoxy: ~56 | Singlet for the methoxy carbon. |

| ¹³C | This compound | Aromatic: ~100-150, Methoxy-d3: ~55 | Multiplet for the deuterated methoxy carbon due to C-D coupling. |

| ¹⁹F | This compound | Dependent on reference | Confirms the electronic environment of the fluorine atom. |

| ²H | This compound | Dependent on reference | A distinct signal confirms the presence and location of deuterium. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of a compound. For this compound, HRMS is used to validate its elemental composition by providing a highly accurate mass measurement.

The expected monoisotopic mass of this compound (C₇H₅D₃FNO) is approximately 144.07 g/mol , which is higher than its non-deuterated counterpart, 3-fluoro-4-methoxyaniline (C₇H₈FNO), with a molecular weight of approximately 141.06 g/mol . nih.gov The detection of the correct molecular ion peak with high mass accuracy in the HRMS spectrum confirms the successful synthesis and deuteration of the target molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and can be used for conformational studies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1300 cm⁻¹). The C-F stretching vibration is also expected in the fingerprint region. The most significant difference compared to the non-deuterated analogue would be the presence of C-D stretching vibrations from the methoxy-D3 group, which appear at a lower frequency (around 2000-2250 cm⁻¹) than C-H stretches.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-O-C bond and the C-F bond would also be observable.

Table 2: Key Vibrational Frequencies for 3-Fluoro-4-methoxyaniline Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-D (Methoxy-D3) | Stretching | 2000 - 2250 |

| C-O (Ether) | Stretching | 1200 - 1300 |

| C-F | Stretching | 1100 - 1400 |

Chromatographic Purity Assessment Techniques for Research Applications

Chromatographic techniques are essential for determining the purity of chemical compounds by separating them from potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of organic compounds. For this compound, a reversed-phase HPLC method would typically be employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a nonpolar stationary phase with a polar mobile phase. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected by the UV detector at a specific wavelength where the compound absorbs. Purity levels are often expected to be greater than 95% for research applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities, even at very low levels. nih.gov For this compound, an LC-MS method can provide a detailed purity profile by separating the main compound from any by-products or starting materials. The mass spectrometer can confirm the identity of the main peak by its mass-to-charge ratio (m/z) and can also help in the tentative identification of impurities based on their m/z values. This is a powerful tool for ensuring the high quality of the compound for its intended research use. nih.govchromatographyonline.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical and physical properties. For this compound and its analogues, X-ray diffraction is instrumental in elucidating the precise spatial orientation of the fluoro and methoxy substituents on the aniline (B41778) ring, as well as the effects of deuterium substitution on the crystal packing. Furthermore, in cases where chirality is introduced, X-ray crystallography is the gold standard for determining the absolute stereochemistry of the molecule.

Detailed research findings from crystallographic studies on analogues of this compound offer significant insights into the structural characteristics that can be extrapolated to the target compound. Although a crystal structure for this compound itself is not publicly available, analyses of closely related compounds provide a robust framework for understanding its likely solid-state structure.

For instance, the crystal structure of a palladium complex with 3,4-difluoroaniline, a close analogue, reveals key details about the geometry of the aniline ring system. researchgate.net Similarly, the structure of 4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole provides precise data on the bond lengths and angles of the 3-fluoro-4-methoxyphenyl moiety. iucr.org In this molecule, the fluoromethoxy-substituted benzene (B151609) ring forms a dihedral angle of 12.65 (2)° with the central imidazole (B134444) ring. iucr.org

The influence of the methoxy group on crystal packing is evident in the structure of N-(4-Chlorobenzylidene)-4-methoxyaniline, where the molecule is nearly planar. researchgate.net Such studies on related Schiff bases and other aniline derivatives help in building a comprehensive picture of the intermolecular interactions, such as hydrogen bonding and π-stacking, that are likely to govern the crystal lattice of this compound. researchgate.netresearchgate.net

The determination of absolute stereochemistry is another critical application of X-ray crystallography, particularly for chiral derivatives of anilines. In the synthesis of chiral sulfonimidamides from anilines, X-ray crystallography has been used to confirm the inversion of configuration at the sulfur atom during the reaction, thus establishing the absolute stereochemistry of the final product. acs.org This is crucial for understanding the mechanism of stereospecific reactions and for the development of enantiopure compounds. acs.orgnih.govacs.org

Below are tables summarizing crystallographic data for some analogues of this compound, which illustrate the type of detailed structural information that can be obtained from X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C26H25FN2O5 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.795 (2) |

| b (Å) | 10.202 (2) |

| c (Å) | 13.008 (3) |

| α (°) | 104.76 (3) |

| β (°) | 109.81 (3) |

| γ (°) | 91.45 (3) |

| Volume (Å3) | 1173.7 (4) |

| Z | 2 |

| Parameter | Value |

|---|---|

| Chemical Formula | C14H12ClNO |

| Crystal System | Not specified |

| Space Group | Not specified |

| a (Å) | Not specified |

| b (Å) | Not specified |

| c (Å) | Not specified |

| α (°) | Not specified |

| β (°) | Not specified |

| γ (°) | Not specified |

| Dihedral Angle between Benzene Rings (°) | 9.1 (2) |

| C=N Bond Distance (Å) | 1.255 (2) |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Methoxy D3 Aniline

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules with high accuracy. researchgate.netmdpi.comresearchgate.net For 3-Fluoro-4-(methoxy-D3)aniline, DFT calculations would be employed to determine its most stable conformation (optimized geometry) by minimizing the total electronic energy. These calculations typically utilize functionals like B3LYP and basis sets such as 6-311++G(d,p) to provide a reliable description of the molecular system. researchgate.netijcce.ac.irresearchgate.net

The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atom and the electron-donating methoxy (B1213986) group is expected to induce subtle changes in the geometry of the benzene (B151609) ring compared to unsubstituted aniline (B41778). For instance, the C-F bond length is anticipated to be in the typical range for aryl fluorides, and the C-O bond of the methoxy group will also exhibit characteristic lengths. The deuteration of the methoxy group is not expected to significantly alter the bond lengths and angles but does impact vibrational frequencies.

Electronic structure analysis through methods like Mulliken population analysis provides insights into the charge distribution across the molecule. emerginginvestigators.org The fluorine atom will exhibit a partial negative charge due to its high electronegativity, while the nitrogen of the aniline and the oxygen of the methoxy group will also be regions of negative electrostatic potential. The aromatic ring carbons will have varied partial charges influenced by the competing electronic effects of the substituents.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.37 Å |

| Aromatic C-C Bond Lengths | 1.38 - 1.41 Å |

| C-N-H Bond Angle | ~113° |

| C-O-C(D3) Bond Angle | ~118° |

Note: These are typical values based on DFT studies of similar molecules and may vary depending on the level of theory and basis set used.

Analysis of Intramolecular Interactions and Hydrogen Bonding involving Fluorine and Methoxy Groups

The presence of both hydrogen bond donors (the N-H of the aniline) and acceptors (the fluorine atom and the oxygen of the methoxy group) in this compound allows for the possibility of intramolecular hydrogen bonds. escholarship.orgnih.govmdpi.com While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, studies have shown that N-H···F interactions can occur, especially when the geometry of the molecule forces the interacting groups into close proximity. escholarship.orgnih.gov

Computational methods can be used to identify and characterize these weak interactions. Analysis of the electron density, for example, through Quantum Theory of Atoms in Molecules (QTAIM), can reveal bond critical points indicative of such interactions. The strength of these hydrogen bonds can be estimated by calculating their interaction energies. acs.org

The methoxy group's oxygen atom is a more conventional hydrogen bond acceptor. However, its ability to participate in an intramolecular hydrogen bond with the aniline N-H would depend on the rotational conformation of the methoxy group. The deuteration of the methoxy group can subtly influence the strength of these interactions due to changes in vibrational zero-point energies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. ijcce.ac.irresearchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is likely to be distributed over the aromatic ring, with contributions from the substituents. The fluorine atom, being electron-withdrawing, and the methoxy group, being electron-donating, will modulate the energies of these orbitals. Generally, electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

The HOMO-LUMO gap for this molecule would be a key parameter in predicting its electronic transitions and reactivity. A smaller gap suggests higher reactivity. grafiati.com Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would complement the FMO analysis by highlighting the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. ijcce.ac.ir

Table 2: Representative FMO Data for Substituted Anilines

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline | -5.2 | -0.1 | 5.1 |

| 3-Fluoroaniline | -5.4 | -0.3 | 5.1 |

| 4-Methoxyaniline | -4.9 | -0.05 | 4.85 |

Note: These are approximate values from computational studies and serve as a reference for the expected FMO properties of this compound.

Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule (receptor). researchgate.netijcce.ac.irplos.org While no specific receptor has been identified for this compound in the provided context, hypothetical docking studies can elucidate its potential to interact with various protein binding sites.

In a hypothetical receptor pocket, the aniline moiety could participate in hydrogen bonding through its N-H group (as a donor) and the nitrogen atom's lone pair (as an acceptor). The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The fluorine atom can act as a weak hydrogen bond acceptor and can also form favorable interactions with hydrophobic regions of the binding site. nih.gov The methoxy group, even with deuteration, can act as a hydrogen bond acceptor through its oxygen atom. The deuterated methyl group itself is slightly smaller and less polarizable than a non-deuterated methyl group, which could subtly influence van der Waals interactions within the binding pocket. These interactions are critical in determining the binding affinity and selectivity of a molecule for a particular receptor. plos.org Docking studies provide a binding score, which is an estimation of the binding affinity, and visualize the plausible binding poses of the ligand within the receptor site. nih.gov

Applications of 3 Fluoro 4 Methoxy D3 Aniline in Preclinical and Mechanistic Research

Utilization as a Synthetic Building Block in Medicinal Chemistry Research

The structural features of 3-Fluoro-4-(methoxy-D3)aniline, including the fluorine atom, the deuterated methoxy (B1213986) group, and the reactive aniline (B41778) moiety, make it a valuable precursor in the synthesis of complex molecules with potential therapeutic applications.

Precursor in the Synthesis of Novel Leucine (B10760876) Ureido Derivatives

In the quest for new anticancer agents, this compound is utilized in the synthesis of novel leucine ureido derivatives. innospk.comnih.gov The non-deuterated counterpart, 3-fluoro-4-methoxyaniline (B107172), is a known precursor for leucine ureido derivatives that exhibit potent inhibitory activity against aminopeptidase (B13392206) N (APN/CD13), an enzyme implicated in tumor invasion, metastasis, and angiogenesis. nih.gov The introduction of the deuterated methoxy group in this compound allows researchers to create analogs of these APN inhibitors with potentially improved metabolic profiles. The deuterium (B1214612) substitution can slow down the rate of O-demethylation, a common metabolic pathway, thereby increasing the half-life and exposure of the drug candidate in preclinical studies. rsc.orgnih.gov

| Derivative Class | Precursor | Therapeutic Target | Rationale for Deuteration |

|---|---|---|---|

| Leucine Ureido Derivatives | This compound | Aminopeptidase N (APN/CD13) | Enhance metabolic stability by reducing O-demethylation |

Role in the Development of mGluR1 Antagonists and Dopamine (B1211576) D3 Receptor Ligands

The development of treatments for neurological and neuropsychiatric disorders often involves the synthesis of highly specific receptor antagonists and ligands. nih.govnih.gov this compound plays a role in the creation of metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists, which are being investigated for the management of chronic pain. innospk.comnih.gov The fluorine and methoxy groups are key pharmacophoric elements, and the deuteration of the methoxy group is a strategic modification to enhance metabolic stability. nih.gov

Similarly, this deuterated aniline is a valuable starting material for the synthesis of dopamine D3 receptor ligands. nih.gov These ligands are of interest for their potential in treating conditions such as schizophrenia and substance abuse. The methoxy group is a common feature in many dopamine receptor ligands, and its deuteration in this compound provides a means to improve the pharmacokinetic properties of new drug candidates targeting the D3 receptor. nih.gov

| Target | Compound Class | Precursor | Therapeutic Indication |

|---|---|---|---|

| mGluR1 | Antagonists | This compound | Chronic Pain |

| Dopamine D3 Receptor | Ligands | This compound | Neuropsychiatric Disorders |

Application in the Synthesis of Quinoline (B57606) and Other Heterocyclic Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. wikipedia.orgnih.govnih.gov The Combes quinoline synthesis, a classic method for preparing substituted quinolines, involves the condensation of an aniline with a β-diketone. wikipedia.org The non-deuterated analog, 3-fluoro-4-methoxyaniline, is a suitable precursor in this reaction. wikipedia.org By using this compound, medicinal chemists can synthesize deuterated quinoline derivatives. This allows for the investigation of the metabolic fate of the methoxy group on the quinoline scaffold and can lead to the development of quinoline-based drugs with improved metabolic stability. researchgate.net

Beyond quinolines, the versatile reactivity of the aniline group in this compound allows for its incorporation into a variety of other heterocyclic systems of medicinal interest. mdpi.comresearchgate.net

Role of Deuterium Labeling in Metabolic Stability and Mechanistic Elucidation Studies

The primary motivation for using this compound in preclinical research is the presence of the deuterium-labeled methoxy group. This isotopic labeling is a powerful tool for studying drug metabolism and pharmacokinetics.

Investigation of Deuterium Kinetic Isotope Effects on CYP450-Mediated Demethylation

The O-demethylation of methoxy-containing compounds is a common metabolic transformation mediated by cytochrome P450 (CYP450) enzymes. researchgate.netnih.govnih.gov The breaking of a carbon-hydrogen bond is often the rate-limiting step in this process. By replacing the hydrogen atoms of the methoxy group with deuterium, as in this compound, the carbon-deuterium bond becomes stronger and is cleaved at a slower rate by CYP450 enzymes. This phenomenon is known as the deuterium kinetic isotope effect (KIE). researchgate.net

Researchers can utilize this compound to synthesize deuterated drug candidates and then compare their metabolic stability to their non-deuterated counterparts in vitro using liver microsomes. A significant increase in the metabolic half-life of the deuterated compound provides evidence of a KIE and confirms that O-demethylation is a major metabolic pathway. nih.gov This information is crucial for designing drugs with improved pharmacokinetic profiles. nih.govdntb.gov.ua

| Parameter | Description | Effect of Deuteration |

|---|---|---|

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. | Slower C-D bond cleavage compared to C-H bond cleavage by CYP450 enzymes. |

| Metabolic Stability | The susceptibility of a compound to biotransformation. | Increased metabolic stability if O-demethylation is a major clearance pathway. |

Tracing Metabolic Pathways of Analogous Compounds in Preclinical Models

The deuterium label in this compound serves as a unique mass spectrometric tag for tracing the metabolic fate of drug candidates in preclinical models. When a drug synthesized from this precursor is administered to an animal model, its metabolites can be readily identified by mass spectrometry. The presence of the deuterium-labeled methoxy group (or its metabolites) provides a clear signature to distinguish drug-related material from endogenous compounds. researchgate.net

This approach allows for the comprehensive mapping of metabolic pathways, including the identification of major and minor metabolites. Understanding the metabolic pathways is essential for assessing the potential for drug-drug interactions and for identifying any potentially reactive or toxic metabolites. evitachem.com The use of stable isotope-labeled compounds like this compound is a fundamental technique in modern drug metabolism and pharmacokinetic (DMPK) studies.

Use in Pharmacokinetic Studies (Preclinical, in vitro) to Improve Stability and Half-Life

The primary application of this compound in preclinical pharmacokinetic research is to investigate and enhance metabolic stability. The substitution of hydrogen atoms with deuterium atoms in the methoxy group creates stronger carbon-deuterium (C-D) bonds compared to the native carbon-hydrogen (C-H) bonds. This difference in bond strength can slow down the rate of metabolic reactions where the cleavage of this bond is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).

In many drug candidates, the methoxy group is a common site of metabolism, specifically O-demethylation, which is often catalyzed by cytochrome P450 (P450) enzymes in the liver. By deuterating the methoxy group, as in this compound, the rate of this O-demethylation process can be significantly reduced. This leads to improved metabolic stability when the compound is incubated with in vitro systems such as human or rat liver microsomes, which contain high concentrations of metabolic enzymes.

An increase in in vitro metabolic stability is a strong indicator of a longer biological half-life. For research purposes, comparing the degradation rate of this compound to its non-deuterated counterpart in liver microsome assays provides direct evidence of the KIE's impact and helps medicinal chemists design parent molecules with more favorable pharmacokinetic profiles.

Table 1: Illustrative Comparison of in vitro Metabolic Stability in Rat Liver Microsomes This table presents hypothetical data based on typical outcomes from deuteration studies to illustrate the concept.

| Compound | Incubation Time (minutes) | % Parent Compound Remaining | Calculated Half-Life (t½, min) |

| 3-Fluoro-4-methoxyaniline | 0 | 100% | 25 |

| 15 | 65% | ||

| 30 | 45% | ||

| 60 | 18% | ||

| This compound | 0 | 100% | >60 |

| 15 | 95% | ||

| 30 | 88% | ||

| 60 | 75% |

Development of Analytical Assays for this compound and its Metabolites in Research Matrices

To accurately study the metabolism and pharmacokinetics of this compound, robust analytical assays are essential. These methods are developed to quantify the parent compound and its potential metabolites in complex biological matrices used in in vitro research, such as microsomal incubation buffers. The gold-standard technique for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The development of an LC-MS/MS assay involves several key steps:

Chromatographic Separation: A high-performance liquid chromatography (HPLC) method is established to separate the parent compound, this compound, from its primary expected metabolite (3-fluoro-4-hydroxyaniline) and other matrix components. This is typically achieved using a reverse-phase column.

Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect and quantify the ions corresponding to the parent compound and its metabolite. For deuterated compounds, the distinct mass-to-charge ratio (m/z) simplifies detection.

Method Validation: The assay is validated according to established guidelines to ensure its reliability. This includes assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Such an assay allows researchers to precisely measure the rate of disappearance of the parent compound and the rate of appearance of its metabolites over time in in vitro stability studies.

Table 2: Hypothetical Parameters for an LC-MS/MS Assay for this compound

| Parameter | Setting |

| Chromatography | |

| HPLC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analyte | Parent Ion (m/z) |

| This compound | 145.1 |

| Metabolite: 3-Fluoro-4-hydroxyaniline | 128.0 |

Application in Chemical Biology Tools and Probes

Beyond its use in altering pharmacokinetics, this compound serves as a valuable chemical biology tool, primarily due to its nature as a stable isotope-labeled compound. These compounds are instrumental in research for demonstrating direct target engagement and elucidating metabolic pathways.

One of the most common applications is its use as an internal standard for quantitative analysis. In LC-MS/MS assays designed to measure the non-deuterated analog (3-fluoro-4-methoxyaniline), a known amount of this compound can be added to every sample. Because the deuterated standard has virtually identical physicochemical properties (e.g., solubility, chromatographic retention time) to the non-deuterated analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, it is distinguished by its higher mass. By comparing the signal of the analyte to the known concentration of the internal standard, analysts can achieve highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Furthermore, deuterated compounds can act as tracers in metabolic studies. Researchers can introduce this compound into a biological system and use mass spectrometry to track the appearance of metabolites that retain the deuterium label. This helps to unambiguously identify the metabolic products of the parent compound and map its biotransformation pathways without the need for radioactive labeling.

Table 3: Comparison of Analogs as Chemical Biology Tools

| Compound | Key Property | Primary Application |

| 3-Fluoro-4-methoxyaniline | Native Isotopic Abundance | Analyte (Compound to be measured) |

| This compound | Stable Isotope Labeled (+3 Da) | Internal Standard for quantitative LC-MS/MS; Metabolic Tracer |

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Routes for Deuterated Anilines

The development of efficient, scalable, and environmentally benign methods for the synthesis of deuterated anilines, including 3-Fluoro-4-(methoxy-D3)aniline, is a primary area of future research. researchgate.net Current methodologies often rely on multi-step procedures that can be time-consuming and generate significant waste. researchgate.net Future efforts will likely focus on the following areas:

Catalytic H/D Exchange Reactions: The use of transition metal catalysts to facilitate direct hydrogen-deuterium exchange on the aniline (B41778) core or its precursors presents a promising avenue for more efficient and selective deuteration. researchgate.netresearchgate.net Research into novel catalyst systems, including those based on iridium, rhodium, and palladium, could lead to milder reaction conditions and higher deuterium (B1214612) incorporation. researchgate.net

Flow Chemistry Approaches: The application of continuous flow chemistry offers the potential for improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of deuterated anilines. innospk.com This approach can be particularly advantageous for handling hazardous reagents and for optimizing reaction conditions to maximize deuteration efficiency.

Deamination of Anilines: A one-step replacement of amino groups in substituted anilines with deuterium offers an efficient route to deuterated aromatics. nih.goveatris.cz This method, which involves diazotization in the presence of a deuterium source like deuterated chloroform, could be adapted for the synthesis of a wide variety of deuterated aniline derivatives. nih.gov

| Synthetic Approach | Advantages | Challenges |

| Catalytic H/D Exchange | High selectivity, milder conditions | Catalyst cost and removal, substrate scope |

| Flow Chemistry | Enhanced control, scalability, safety | Initial setup cost, potential for clogging |

| Deamination of Anilines | One-step process, good yields | Use of diazonium salts, potential side reactions |

Advanced Spectroscopic Techniques for Dynamic Studies of this compound

A deeper understanding of the dynamic behavior and structural properties of this compound requires the application of advanced spectroscopic techniques. While standard techniques like ¹H and ¹³C NMR are valuable, more specialized methods can provide unique insights:

Deuterium (²H) NMR Spectroscopy: This technique is particularly powerful for directly probing the deuterated methoxy (B1213986) group. sigmaaldrich.comwikipedia.org ²H NMR can be used to determine the degree of deuteration, study the dynamics of the methoxy group rotation, and investigate intermolecular interactions. sigmaaldrich.com In the solid state, ²H NMR can provide information on molecular orientation and dynamics. wikipedia.org

Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR can reveal information about its crystal packing, polymorphism, and the local environment of the fluorine and deuterium atoms.

Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of the molecule, which are sensitive to isotopic substitution. researchgate.netnih.gov Comparing the Raman spectra of the deuterated and non-deuterated analogues can help in assigning vibrational modes and understanding the effects of deuteration on the molecular structure and bonding.

Integrated Computational and Experimental Approaches for Mechanism of Action Elucidation

Elucidating the mechanism of action of any potential therapeutic agent derived from this compound is crucial. An integrated approach that combines computational modeling with experimental validation is essential for a comprehensive understanding. innospk.comresearchgate.net

Density Functional Theory (DFT) Calculations: DFT can be employed to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govmdpi.com These calculations can help predict metabolic pathways, identify potential sites of interaction with biological targets, and rationalize observed structure-activity relationships. researchgate.netumn.edu

Molecular Docking and Dynamics Simulations: These computational tools can be used to predict how molecules derived from this aniline might bind to specific protein targets. researchgate.net By simulating the dynamic behavior of the ligand-protein complex, researchers can gain insights into the stability of the interaction and the key residues involved in binding.

In Vitro Metabolic Studies: Experimental studies using liver microsomes or other enzyme preparations are necessary to validate the predictions from computational models regarding the metabolic fate of compounds derived from this compound. The kinetic isotope effect, resulting from the C-D bond being stronger than the C-H bond, can significantly alter the rate and pathways of metabolism. scielo.org.mx

Development of Structure-Activity Relationships (SAR) for Derivatives of this compound

A systematic exploration of the structure-activity relationships (SAR) of derivatives of this compound is fundamental for optimizing their biological activity. innospk.comresearchgate.net This involves synthesizing a library of analogues with modifications at various positions of the aniline ring and evaluating their effects on a specific biological target.

Key areas for SAR exploration include:

Modification of the Aniline Core: Introducing different substituents on the aromatic ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can influence its biological activity and pharmacokinetic properties. nih.govnih.gov

Derivatization of the Amino Group: The amino group can be acylated, alkylated, or incorporated into heterocyclic systems to explore new chemical space and potentially improve target engagement and metabolic stability. nih.govchemrxiv.org

| Modification Site | Potential Impact |

| Aniline Ring | Altered electronics, lipophilicity, and steric interactions |

| Amino Group | Modified hydrogen bonding capacity and metabolic stability |

| Fluorine Position | Changes in pKa and binding interactions |

| Deuterated Moiety | Altered metabolic profile due to the kinetic isotope effect |

Potential for Applications in Materials Science and Advanced Chemical Products

Beyond its potential in medicinal chemistry, the unique properties of this compound make it an interesting candidate for applications in materials science and the development of advanced chemical products. researchgate.netwestairgases.com

Polymer Science: Deuterated compounds are valuable in polymer science for studying polymer dynamics and structure using techniques like neutron scattering. scielo.org.mxresolvemass.ca Polyanilines and their derivatives are known for their conducting properties, and incorporating deuterated monomers could lead to materials with altered electronic and physical properties. rsc.org

OLEDs and Electronic Devices: The enhanced stability of C-D bonds compared to C-H bonds can be advantageous in organic light-emitting diodes (OLEDs) and other organic electronic devices, potentially leading to longer device lifetimes. scielo.org.mxwestairgases.com

Isotope Tracing: Deuterium-labeled compounds are widely used as internal standards in analytical chemistry and as tracers to study reaction mechanisms and metabolic pathways. zeotope.comnih.gov this compound could serve as a valuable building block for synthesizing more complex labeled molecules for these purposes.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-(methoxy-D3)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds like 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline are synthesized using palladium-catalyzed coupling between fluorinated anilines and functionalized alcohols under inert atmospheres. Key parameters include solvent choice (e.g., DMF or DMSO), base selection (K₂CO₃), and temperature control (60–100°C) to minimize side reactions . Deuterated methoxy groups (methoxy-D3) may require specialized deuteration steps, such as H/D exchange using D₂O and acidic/basic catalysts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and deuterium incorporation. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). For example, in related compounds like 3-Fluoro-4-(1H-pyrazol-1-yl)aniline, LC-MS with electrospray ionization (ESI) achieved detection limits of 0.1 µg/mL . X-ray crystallography may resolve ambiguities in stereochemistry or hydrogen bonding.

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for biological studies?

- Methodological Answer : LogP values for fluorinated anilines range from 1.5–2.5, indicating moderate lipophilicity. Aqueous solubility can be enhanced via co-solvents (e.g., DMSO) or formulation as hydrochloride salts. For instance, 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline hydrochloride showed improved solubility in PBS (pH 7.4) compared to its free base .

Advanced Research Questions

Q. How does the deuterated methoxy group (methoxy-D3) influence metabolic stability compared to non-deuterated analogs?

- Methodological Answer : Deuterium incorporation can reduce metabolic oxidation via the kinetic isotope effect (KIE). For example, deuterated analogs of 3-Fluoro-4-(2-methoxyethoxy)aniline exhibited 2–3-fold longer half-lives in microsomal assays due to slowed CYP450-mediated demethylation . Comparative studies should use LC-MS/MS to quantify parent compound and metabolites in hepatocyte incubations.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from bioavailability or off-target effects. For 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline, in vitro IC₅₀ values (15 µM against MCF-7 cells) did not fully translate to in vivo efficacy due to rapid clearance . Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and effect. Adjust dosing regimens or employ prodrug strategies to improve bioavailability.

Q. How can structure-activity relationship (SAR) studies optimize target binding for kinase inhibitors derived from this scaffold?

- Methodological Answer : Replace the methoxy-D3 group with bioisosteres (e.g., morpholine, piperazine) to enhance hydrogen bonding with kinase ATP pockets. Docking studies on c-Met kinase inhibitors revealed that fluorinated anilines with ether linkers (e.g., 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline) achieved higher binding affinity (ΔG = -9.2 kcal/mol) than non-fluorinated analogs . Validate with enzymatic assays (e.g., ADP-Glo™ Kinase Assay).

Q. What analytical techniques identify degradation products under stressed conditions (e.g., light, heat)?

- Methodological Answer : Forced degradation studies (40°C/75% RH, UV light) coupled with UPLC-QTOF-MS can detect oxidation products (e.g., quinones) or hydrolysis byproducts. For 3-Fluoro-4-(propan-2-yl)aniline, accelerated stability testing revealed 5% degradation after 4 weeks at 40°C, with major products identified as nitroso derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.